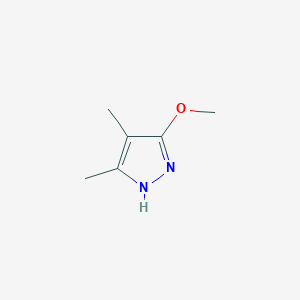

5-Methoxy-3,4-dimethyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

3-methoxy-4,5-dimethyl-1H-pyrazole |

InChI |

InChI=1S/C6H10N2O/c1-4-5(2)7-8-6(4)9-3/h1-3H3,(H,7,8) |

InChI Key |

NYYJLMQZVZDIDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1OC)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 3,4 Dimethyl 1h Pyrazole and Its Analogues

Strategies for the De Novo Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole core itself is the initial and most critical phase in synthesizing 5-Methoxy-3,4-dimethyl-1H-pyrazole. Several powerful strategies have been developed for this purpose.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. mdpi.comnih.govresearchgate.net This approach, known as the Knorr pyrazole synthesis, offers a straightforward route to a wide array of substituted pyrazoles. mdpi.combeilstein-journals.org

The reaction of a β-diketone with hydrazine or its substituted derivatives leads to the formation of the pyrazole ring. mdpi.com For the synthesis of this compound, a suitably substituted 1,3-dicarbonyl precursor would be required. However, a significant challenge in this method is controlling the regioselectivity when using substituted hydrazines, as it can often lead to a mixture of regioisomers. nih.govbeilstein-journals.org To address this, researchers have explored various strategies, including the use of fluorinated alcohols as solvents, which has been shown to dramatically increase regioselectivity in pyrazole formation. acs.org

Alternatively, α,β-unsaturated ketones and aldehydes can also undergo cyclocondensation with hydrazines to yield pyrazolines, which can then be oxidized to the corresponding pyrazoles. mdpi.comnih.gov The reaction of α,β-unsaturated carbonyl compounds containing a good leaving group in the β-position with hydrazines can directly afford pyrazoles through elimination. beilstein-journals.org

| Starting Materials | Reagents/Conditions | Product(s) | Key Features |

| 1,3-Diketones | Hydrazine derivatives | Polysubstituted pyrazoles | Straightforward, but can lead to regioisomeric mixtures. mdpi.comnih.gov |

| α,β-Unsaturated Ketones | Hydrazine derivatives, then oxidation | Pyrazoles | Two-step process involving a pyrazoline intermediate. nih.gov |

| β-Aminoenones | Alkyl hydrazines | Regioselective pyrazoles | Regioselectivity is dependent on the steric bulk of substituents. nih.gov |

| Acetylenic Ketones | Hydrazine derivatives | Mixture of pyrazole regioisomers | A long-standing method that often results in isomeric mixtures. mdpi.comnih.gov |

1,3-Dipolar Cycloaddition Reactions

A powerful and atom-economical method for constructing the pyrazole ring is through the 1,3-dipolar cycloaddition of a diazo compound with an alkyne or an alkene. rsc.orgresearchgate.netnih.gov This approach offers a high degree of control over the substitution pattern of the resulting pyrazole.

In this strategy, a diazo compound, often generated in situ from a precursor like an N-tosylhydrazone, acts as the 1,3-dipole. acs.orgnih.gov This dipole then reacts with a dipolarophile, such as an alkyne, to form the five-membered pyrazole ring. The regioselectivity of this reaction is a key consideration and can often be controlled by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. organic-chemistry.org Recent advancements have demonstrated base-mediated [3+2] cycloaddition reactions that proceed with excellent regioselectivity under mild conditions. acs.orgnih.gov

Intramolecular versions of this reaction have also been developed, where the diazo compound and the alkyne are tethered within the same molecule, leading to the formation of fused polycyclic pyrazoles. acs.org

| Dipole Precursor | Dipolarophile | Reagents/Conditions | Product(s) | Key Features |

| N-Tosylhydrazones | Alkynes | Base | 3,5-Disubstituted pyrazoles | In situ generation of diazo compounds; often highly regioselective. organic-chemistry.org |

| α-Diazo-β-ketophosphonates/sulfones | Electron-deficient alkenes | - | Functionalized pyrazoles | Provides access to pyrazoles with specific functional groups. nih.gov |

| 2-Alkynyl-1,3-dithianes | Sydnones | Base | Polysubstituted pyrazoles | Excellent regioselectivity and broad functional group tolerance. acs.orgnih.gov |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a highly efficient strategy for the synthesis of complex molecules like pyrazoles. beilstein-journals.orgmdpi.comnih.gov These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate structural diversity. nih.gov

Several MCRs have been developed for the synthesis of pyrazoles. A common approach involves the condensation of an aldehyde, a β-ketoester, and a hydrazine derivative. beilstein-journals.org For instance, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) can lead to highly substituted pyrano[2,3-c]pyrazoles. mdpi.comnih.gov The use of catalysts, such as ytterbium(III) perfluorooctanoate (Yb(PFO)₃), can facilitate these reactions. beilstein-journals.org Green chemistry principles have also been incorporated into MCRs for pyrazole synthesis, utilizing water as a solvent and employing energy-efficient techniques like microwave and ultrasound irradiation. nih.govlongdom.org

| Reactants | Catalyst/Conditions | Product Type | Key Features |

| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | Mild and highly efficient three-component synthesis. beilstein-journals.org |

| Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Piperidine, water | Pyrano[2,3-c]pyrazoles | Time-efficient, four-component reaction in an aqueous medium. mdpi.com |

| Enaminones, benzaldehyde, hydrazine-HCl | Ammonium acetate, water | 1-H-pyrazoles | Simple, sustainable three-component approach. longdom.org |

Transition-Metal Catalyzed Synthesis of Pyrazole Cores

Transition-metal catalysis has revolutionized organic synthesis, and the formation of pyrazoles is no exception. rsc.orgnih.gov These methods often involve the direct C-H functionalization of pre-existing molecules or the coupling of various fragments to construct the pyrazole ring.

Palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide provides a route to pyrazole derivatives. organic-chemistry.org Copper-catalyzed reactions have also been employed, for instance, in the coupling of arylboronic acids with a protected diimide to form a hydrazine precursor in situ, which then undergoes cyclocondensation to yield N-functionalized pyrazoles. beilstein-journals.orgnih.gov Iron-catalyzed routes for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols have also been reported. organic-chemistry.org

| Catalyst | Reactants | Product Type | Key Features |

| Palladium | Terminal alkyne, hydrazine, CO, aryl iodide | Substituted pyrazoles | Four-component coupling under ambient pressure. organic-chemistry.org |

| Copper | Arylboronic acids, Boc-protected diimide, 1,3-dicarbonyls | N-Arylpyrazoles | In situ formation of hydrazine precursor. beilstein-journals.orgnih.gov |

| Iron | Diarylhydrazones, vicinal diols | 1,3- and 1,3,5-substituted pyrazoles | Regioselective synthesis with a broad substrate scope. organic-chemistry.org |

Photoredox-Initiated Pyrazole Formation

Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis, enabling the formation of pyrazoles under environmentally friendly conditions. mdpi.comethz.ch This approach typically involves the use of a photocatalyst that, upon irradiation with visible light, can initiate single-electron transfer processes to generate reactive intermediates.

For instance, a visible-light photoredox process using Ru(bpy)₃(PF₆)₂ as a catalyst has been employed for the regioselective synthesis of 1,4-disubstituted pyrazoles. mdpi.com Another strategy involves the visible-light-mediated oxidation of hydrazine to diazene, which then adds to Michael acceptors to afford polysubstituted pyrazoles in the presence of air as the terminal oxidant. organic-chemistry.org Organic photocatalysts, such as 2,4,6-triphenylpyrrolium tetrafluoroborate (B81430) (TPT), have also been utilized for the synthesis of azole arenes via nucleophilic aromatic substitution of unactivated fluoroarenes with pyrazole derivatives. rsc.org

| Photocatalyst | Reactants | Product Type | Key Features |

| Ru(bpy)₃(PF₆)₂ | - | 1,4-Disubstituted pyrazoles | Regioselective synthesis with excellent yields. mdpi.com |

| - | Hydrazine, Michael acceptors | Polysubstituted pyrazoles | Utilizes air as a green oxidant. organic-chemistry.org |

| 2,4,6-Triphenylpyrrolium tetrafluoroborate (TPT) | Unactivated fluoroarenes, pyrazole derivatives | Azole arenes | Mild conditions for nucleophilic aromatic substitution. rsc.org |

Regioselective Introduction and Functionalization of Methoxy (B1213986) and Methyl Substituents

Once the pyrazole core is established, the next critical step in the synthesis of this compound is the regioselective introduction of the methoxy and methyl groups.

The direct functionalization of the pyrazole ring is a powerful strategy. rsc.orgnih.gov For instance, the methylation of a pyrazole can be achieved using reagents like methyl iodide. nih.gov The regioselectivity of such reactions can be influenced by the reaction conditions, including the base used. nih.gov For example, the methylation of a pyrazole derivative in the presence of potassium carbonate has been shown to yield a specific regioisomer. nih.gov

The introduction of a methoxy group can be more challenging. While direct C-H methoxylation methods exist for some heterocycles, the specific application to pyrazoles to achieve the desired 5-methoxy substitution would require careful optimization of reaction conditions to control regioselectivity.

An alternative and often more controlled approach is to incorporate the desired substituents into the building blocks used for the de novo pyrazole synthesis. For example, starting with 3-methyl-2,4-pentanedione (B1204033) (a methylated 1,3-diketone) and a suitable hydrazine derivative would directly install the 3- and 4-methyl groups. Subsequent introduction of the methoxy group at the C5 position could then be pursued. The synthesis of 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole has been reported from the reaction of ethyl acetoacetate (B1235776) and phenylhydrazine (B124118), followed by further functionalization, suggesting a potential route for introducing an alkoxy group. rsc.org

The regioselective synthesis of N-methylpyrazoles has been achieved by reacting an N-Boc- and N-Me-substituted hydrazone with an aromatic alkyl ester, offering a high-yielding method to control the position of the N-methyl group. researchgate.net Furthermore, the use of fluorinated alcohols as solvents has been shown to significantly improve the regioselectivity of pyrazole formation from 1,3-diketones and methylhydrazine. acs.org

| Precursor | Reagent(s) | Target Functional Group | Key Features of the Method |

| Pyrazole | Methyl iodide, K₂CO₃ | N-Methyl | Regioselective methylation dependent on reaction conditions. nih.gov |

| N-Boc-N-methylhydrazone | Aromatic alkyl ester | N-Methyl | High-yielding and regioselective preparation of N-methylpyrazoles. researchgate.net |

| 1,3-Diketone | Methylhydrazine, fluorinated alcohol | N-Methyl | Improved regioselectivity in pyrazole formation. acs.org |

| Ethyl acetoacetate, phenylhydrazine | - | C5-Ethoxy | Suggests a potential route for C5-alkoxy functionalization. rsc.org |

Specific Methodologies for 5-Methoxylation

The introduction of a methoxy group at the C5 position of the pyrazole ring is typically achieved by utilizing a precursor that contains a methoxycarbonyl group or a group that can be converted to a methoxy group.

A primary method involves the cyclocondensation of a β-ketoester with hydrazine. For the synthesis of 5-alkoxypyrazoles, a β-ketoester is a common starting material. The ester functionality gives rise to a pyrazol-5-one intermediate via cyclization, which exists in tautomeric forms, including the 5-hydroxypyrazole form. Subsequent O-alkylation with a methylating agent (like dimethyl sulfate (B86663) or methyl iodide) under basic conditions yields the desired 5-methoxypyrazole. Alternatively, starting with a methyl ester of the β-dicarbonyl compound, such as methyl 3-methyl-2,4-dioxopentanoate, and reacting it with hydrazine can lead to the formation of the 5-methoxypyrazole core, although the pyrazol-5-one is the more commonly isolated intermediate which is then alkylated.

Research on related structures provides a clear precedent for this approach. For instance, the synthesis of 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole is achieved by reacting ethyl acetoacetate (a β-ketoester) with phenylhydrazine. rsc.org This reaction proceeds under the catalysis of [Ce(L-Pro)2]2(Oxa) at room temperature, yielding the final ethoxy-substituted pyrazole. rsc.org Replacing ethyl acetoacetate with its methyl equivalent and phenylhydrazine with hydrazine hydrate would be a direct route toward the 5-methoxy-3-methyl-1H-pyrazole framework.

| Precursor Type | Reagent | Product Type | Citation |

| β-Ketoester (Ethyl Acetoacetate) | Phenylhydrazine | 5-Alkoxypyrazole (5-Ethoxy) | rsc.org |

| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | beilstein-journals.org |

| Pyrazol-5-one | Alkylating Agent (e.g., MeI) | 5-Alkoxypyrazole |

Targeted Methylation at Positions 3 and 4

The placement of methyl groups at the C3 and C4 positions is dictated by the structure of the β-dicarbonyl precursor. To synthesize this compound, a dicarbonyl compound with methyl groups at the appropriate positions is required. The ideal starting material for this purpose is 3-methylpentane-2,4-dione.

The reaction of this diketone with hydrazine would lead to the formation of 3,4,5-trimethyl-1H-pyrazole if one of the carbonyls was part of a precursor to the methoxy group. The fundamental principle is that the substituents on the carbon backbone of the dicarbonyl compound determine the substitution pattern at positions 3, 4, and 5 of the resulting pyrazole. For example, the synthesis of 3,5-dimethyl pyrazole famously uses acetylacetone (B45752) as the dicarbonyl component, which is refluxed with hydrazine hydrate in ethanol. Similarly, the synthesis of 3,4,5-trimethyl-1-phenyl-1H-pyrazole has been reported, demonstrating that the C4 position can be readily substituted from the corresponding precursor. rsc.org

Control of Regioselectivity in Substituted Pyrazole Synthesis

Regioselectivity is a critical consideration in pyrazole synthesis, especially when both the β-dicarbonyl compound and the hydrazine derivative are unsymmetrical. The reaction can potentially yield two different regioisomers. For the synthesis of this compound from an appropriate unsymmetrical precursor and hydrazine, the symmetry of hydrazine (H₂N-NH₂) simplifies the outcome, but the choice of dicarbonyl precursor is crucial.

However, when synthesizing analogues with a substituent on the pyrazole nitrogen (e.g., N1-phenyl or N1-methyl), an unsymmetrical hydrazine is used, making regioselectivity a significant challenge. The outcome is influenced by factors such as the steric and electronic properties of the substituents and the reaction conditions (e.g., pH). Generally, the more nucleophilic nitrogen of the substituted hydrazine attacks the more electrophilic carbonyl carbon of the dicarbonyl compound.

Several strategies have been developed to achieve high regioselectivity:

pH Control: The reaction mechanism can be directed by controlling the pH. In acidic conditions, the reaction may proceed via a different pathway than under basic conditions, favoring one isomer over the other.

Catalyst-Mediated Reactions: Specific catalysts, such as copper(II) sioc-journal.cn or iron, organic-chemistry.org can direct the cyclization to selectively produce one regioisomer. For instance, an iron-catalyzed route allows for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org

Use of Masked Functional Groups: Employing precursors with masked functional groups that are revealed in a later step can provide regiochemical control. Recent methods using α-halomethylsilanes as masked methylating reagents have shown excellent selectivity for N1-methylation of the pyrazole ring. acs.orgnih.govresearcher.life

| Method | Key Feature | Outcome | Citations |

| Base-Mediated Cycloaddition | Reaction of hydrazones with nitroolefins | Exclusive 1,3,4-regioselectivity | organic-chemistry.org |

| Copper-Catalyzed Cascade | Reaction of saturated ketones with hydrazines | Highly convenient and regioselective | sioc-journal.cn |

| In Situ Diazo Compound Generation | Cycloaddition with unactivated bromovinyl acetals | Efficient access to 3,5-disubstituted pyrazoles | thieme.de |

| Masked Methylating Reagents | Use of sterically bulky α-halomethylsilanes | Highly selective N1-methylation (>99:1) | acs.orgnih.govresearcher.life |

Advanced Synthetic Protocols and Optimization

To improve efficiency, yield, and environmental friendliness, modern synthetic chemistry has focused on developing advanced protocols. These include combining multiple steps into one-pot sequences and utilizing energy sources like microwaves or eliminating solvents altogether.

One-Pot Synthetic Sequences

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time, reagents, and minimizing waste. Several one-pot methods for pyrazole synthesis have been developed, often involving multi-component reactions (MCRs). ias.ac.in

An efficient one-pot, metal-free process for preparing 3,4,5-trisubstituted pyrazoles involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form a pyrazoline intermediate, which is then oxidized in situ to the pyrazole. thieme-connect.com Another approach describes a rapid one-pot synthesis of pyrazoles from arenes and carboxylic acids via the successive formation of ketones and β-diketones, followed by cyclization with hydrazine. rsc.org Fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, have also been synthesized in one-pot procedures using water extract of banana peels as a green reaction medium. nih.gov

| Components | Key Conditions | Product Type | Citations |

| Ketones, Aldehydes, Hydrazine | Mild conditions, followed by in situ oxidation | 3,4,5-Trisubstituted Pyrazoles | thieme-connect.com |

| Arenes, Carboxylic Acids, Hydrazine | TfOH/TFAA acylation system | Substituted Pyrazoles | rsc.org |

| Arylidene Malononitrile, Pyrazolone | Water Extract of Banana Peels (WEB), room temp. | Pyrano[2,3-c]pyrazoles | nih.gov |

| Active Methylene Reagent, Isothiocyanate, Hydrazine | DMF, NaH, 100 °C | Highly Substituted Phenylaminopyrazoles | nih.gov |

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, often leading to faster reaction rates, higher yields, and easier product isolation. tandfonline.com The synthesis of pyrazole derivatives has been successfully adapted to these conditions.

One method involves the condensation of a diketone and a hydrazine at room temperature in the presence of a catalytic amount of sulfuric acid, affording pyrazoles in high yields without any solvent. rsc.org Another green approach uses tetrabutylammonium (B224687) bromide, an organic ionic salt, as a catalyst for synthesizing pyrazole derivatives under solvent-free conditions at room temperature. tandfonline.comtandfonline.com The development of reusable catalysts, such as Brønsted-acidic ionic liquids, further enhances the sustainability of these methods for synthesizing fused pyranopyrazoles. ias.ac.in

| Reactants | Catalyst/Conditions | Advantage | Citations |

| Diketone, Hydrazine | Catalytic H₂SO₄, room temp. | High yields, simple work-up | rsc.org |

| Various Precursors | Tetrabutylammonium Bromide (TBAB), room temp. | Environment-friendly, reusable catalyst | tandfonline.comtandfonline.com |

| Benzaldehydes, Ethyl Acetoacetate, Hydrazine, Malononitrile | Acidic Ionic Liquid | High yields, non-chromatographic purification | ias.ac.in |

| Phenyl Glycidyl Ether, Pyrazoles | No solvent, microwave irradiation | Rapid, efficient, suitable for high-throughput screening | nih.gov |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. tandfonline.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner product profiles compared to conventional heating. nih.gov

The synthesis of various pyrazole analogues has been effectively expedited using this technology. For example, sugar-based pyrazole derivatives have been synthesized rapidly in water under microwave irradiation. rsc.org Similarly, the reaction of substituted hydrazines with β-ketoesters to give 5-aminopyrazoles proceeds in excellent yield under microwave heating. rsc.org This approach is not only faster but also aligns with green chemistry principles by reducing energy consumption and often allowing for the use of environmentally benign solvents like water. tandfonline.comrsc.org

| Reaction Type | Key Conditions | Time Reduction | Citations |

| Ring-opening of Epoxides with Pyrazoles | Solvent-free, 120 °C | Minutes vs. hours with conventional heating | nih.gov |

| Synthesis of Sugar-Based Pyrazoles | In water | Rapid and efficient | rsc.org |

| Condensation of Hydrazines and β-ketoesters | Microwave irradiation | Excellent yields in short time | rsc.org |

| Condensation of Chalcones with Hydrazine | Microwave irradiation | General improvement in speed and efficiency | tandfonline.comeurekaselect.com |

Optimization of Reaction Parameters for Yield and Purity

For instance, the reaction to produce 3-methyl-3-buten-2-one (B1203178) from butanone and paraformaldehyde shows varying yields depending on the base and solvent used, as detailed in the following table.

Table 1: Effect of Reaction Conditions on the Yield of 3-Methyl-3-buten-2-one researchgate.net

| Entry | Base (mol%) | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | H₂SO₄ | Methanol | 50 °C, 15 h | Trace |

| 2 | PTSA | Methanol | 50 °C, 15 h | Trace |

| 3 | KOH (0.5) | Methanol | 50 °C, 15 h | 66 |

| 4 | Et₃N (0.5) | Methanol | 50 °C, 15 h | 45 |

| 5 | C₂H₅ONa (0.5) | Methanol | 50 °C, 15 h | 36 |

This data indicates that a methanolic solution of potassium hydroxide (B78521) provides a superior yield for this specific transformation. researchgate.net The subsequent cyclization with a hydrazine, such as hydrazine hydrate, to form the pyrazole ring is also subject to optimization. Generally, this reaction is carried out in a protic solvent like ethanol. The temperature can range from room temperature to reflux, depending on the reactivity of the substrates. rsc.org

The introduction of the 5-methoxy group is typically achieved by the O-methylation of a 5-hydroxy-3,4-dimethyl-1H-pyrazole intermediate. This reaction is sensitive to the choice of methylating agent, base, solvent, and temperature. The optimization of these parameters is essential to maximize the yield and purity of the final product, this compound.

Key parameters for the optimization of the O-methylation step include:

Methylating Agent: Common methylating agents include methyl iodide, dimethyl sulfate, and diazomethane (B1218177). The choice of agent can affect reactivity and selectivity.

Base: A suitable base is required to deprotonate the hydroxyl group of the 5-hydroxypyrazole. Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃, Cs₂CO₃), and alkoxides (NaOEt, KOtBu). The strength and solubility of the base can influence the reaction rate and yield.

Solvent: The solvent plays a crucial role in dissolving the reactants and influencing the nucleophilicity of the pyrazolate anion. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are often effective for this type of reaction.

Temperature: The reaction temperature can be varied to control the rate of reaction. While higher temperatures can increase the rate, they may also lead to the formation of byproducts. Optimization is often required to find a balance between reaction time and purity.

The following table illustrates a hypothetical optimization study for the O-methylation of 5-hydroxy-3,4-dimethyl-1H-pyrazole, based on general principles of ether synthesis.

Table 2: Illustrative Optimization of O-Methylation for this compound Synthesis

| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methyl Iodide | NaOH | Ethanol | Reflux | 65 |

| 2 | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 78 |

| 3 | Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | 85 |

| 4 | Methyl Iodide | Cs₂CO₃ | DMF | Room Temp | 92 |

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be instrumental in identifying the number and connectivity of hydrogen atoms in 5-Methoxy-3,4-dimethyl-1H-pyrazole. The expected spectrum would show distinct signals for the methoxy (B1213986) protons, the two methyl groups on the pyrazole (B372694) ring, and the N-H proton. The chemical shift (δ) of these protons would be influenced by their local electronic environment. For instance, the methoxy protons would likely appear as a singlet, with a chemical shift characteristic of an O-CH₃ group. The two methyl groups at positions 3 and 4 would also likely appear as singlets, with their exact chemical shifts helping to confirm their positions on the pyrazole ring. The N-H proton would typically appear as a broader singlet, and its chemical shift could vary depending on the solvent and concentration.

For a related compound, 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole , the following ¹H NMR data has been reported (in CDCl₃): δ 7.27 (d, 2H), 6.90 (d, 2H), 5.90 (s, 1H), 3.8 (s, 3H), 2.26 (s, 3H), 2.23 (s, 3H). rsc.org This example illustrates how different proton environments in a pyrazole derivative give rise to distinct signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals would be expected for each of the six carbon atoms: the methoxy carbon, the two methyl carbons, and the three carbons of the pyrazole ring. The chemical shifts of the ring carbons would be particularly informative for confirming the substitution pattern.

As an example, the ¹³C NMR spectrum of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole in CDCl₃ shows signals at δ 158.7, 148.0, 139.1, 132.7, 125.9, 113.7, 105.9, 55.1, 13.1, and 11.7 ppm. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the complete molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings. For this compound, this could help to confirm the through-bond proximity of any coupled protons, although in this specific molecule with its isolated methyl groups, significant COSY correlations might be limited.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. This would definitively link the proton signals of the methoxy and methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings between protons and carbons. This is a powerful tool for piecing together the molecular structure. For example, HMBC correlations would be expected between the methyl protons and the pyrazole ring carbons, and between the methoxy protons and the C5 carbon of the pyrazole ring, confirming the connectivity of the substituent groups.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy techniques, such as FTIR and Raman, provide information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected vibrations would include:

N-H stretching vibrations, typically in the range of 3200-3500 cm⁻¹.

C-H stretching vibrations from the methyl and methoxy groups, usually found between 2850 and 3000 cm⁻¹.

C=N and C=C stretching vibrations of the pyrazole ring, which would appear in the 1400-1650 cm⁻¹ region.

C-O stretching of the methoxy group, typically observed in the 1000-1300 cm⁻¹ range.

For comparison, the FTIR spectrum of 3,5-dimethylpyrazole (B48361) shows characteristic bands that help identify its structural features. nist.gov

Raman Spectroscopy

Raman spectroscopy, being complementary to FTIR, is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the pyrazole ring vibrations and the symmetric vibrations of the methyl groups. The combination of FTIR and Raman data would provide a comprehensive vibrational profile of the molecule, aiding in its structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₆H₁₀N₂O), the molecular weight is 126.16 g/mol . nist.gov In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a distinct molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

The fragmentation of the molecular ion is guided by the stability of the resulting fragments (cations and neutral radicals). The pyrazole ring, being aromatic, is relatively stable. Key fragmentation pathways for pyrazole derivatives often involve the loss of small, stable neutral molecules or radicals from the substituents.

For this compound, likely fragmentation patterns would include:

Loss of a methyl radical (•CH₃): Cleavage of one of the methyl groups from the pyrazole ring or the methoxy group would result in a fragment ion at [M-15]⁺.

Loss of a methoxy radical (•OCH₃): Fission of the C-O bond can lead to the loss of a methoxy radical, producing a significant peak at [M-31]⁺.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement process could lead to the elimination of formaldehyde from the methoxy group, resulting in a fragment at [M-30]⁺.

Ring Fragmentation: More energetic conditions can cause the pyrazole ring itself to break apart, leading to characteristic fragments from the heterocyclic core.

Analysis of related compounds, such as 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole, which shows a strong molecular ion peak ([M+H]⁺ at m/z 203), supports the idea that the pyrazole core provides significant stability. rsc.org The fragmentation data is crucial for confirming the identity of the compound and providing clues about its structural arrangement.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Identity | Description |

|---|---|---|

| 126 | [C₆H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 111 | [M-15]⁺ | Loss of a methyl radical (•CH₃) |

| 96 | [M-30]⁺ | Loss of formaldehyde (CH₂O) |

| 95 | [M-31]⁺ | Loss of a methoxy radical (•OCH₃) |

X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

A single-crystal X-ray diffraction study would provide the unambiguous atomic coordinates of this compound. This analysis reveals the exact geometry of the molecule in the solid state. For the closely related compound, 3,4-dimethyl-1H-pyrazole, crystallographic data is available and provides a reference for the core pyrazole structure. nih.gov

A hypothetical single-crystal X-ray analysis for this compound would determine key structural parameters. The pyrazole ring is expected to be nearly planar, a common feature for this heterocyclic system. nih.gov The analysis would yield precise measurements for the C-C, C-N, N-N, and C-O bond lengths and the angles within the molecule, confirming the connectivity and conformation. The orientation of the methoxy and dimethyl substituents relative to the pyrazole ring would also be defined.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Z (Molecules per unit cell) | 4 |

| N-N Bond Length | ~1.35 Å |

| C-O Bond Length | ~1.36 Å |

| Pyrazole Ring Conformation | Essentially Planar |

The way molecules pack together in a crystal is governed by a variety of non-covalent intermolecular interactions. These forces dictate the physical properties of the solid, such as melting point and solubility. For this compound, the primary sites for hydrogen bonding are the pyrazole N-H group (donor) and the methoxy oxygen atom or the second pyrazole nitrogen atom (acceptors).

In the crystal lattice, it is highly probable that molecules would form hydrogen-bonded dimers or chains. For instance, the N-H of one molecule could form a hydrogen bond with the lone pair on the methoxy oxygen of a neighboring molecule (N-H···O). Alternatively, N-H···N hydrogen bonds could link molecules together. researchgate.net

Beyond hydrogen bonding, weaker interactions such as C-H···π interactions, where a methyl C-H group interacts with the electron cloud of a nearby pyrazole ring, can further stabilize the crystal structure. nih.gov While π-stacking between pyrazole rings is possible, it is often influenced by the steric hindrance of substituents. The analysis of crystal structures of similar pyrazoles frequently reveals complex networks of these interactions, leading to the formation of three-dimensional supramolecular architectures. researchgate.net

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest atom nucleus inside and outside the surface is used to create a color-coded map (d_norm). This map highlights regions of close contact between molecules.

Red spots on the d_norm map indicate close intermolecular contacts, such as strong hydrogen bonds.

White areas represent contacts around the van der Waals separation.

Blue areas show regions with no significant contacts.

Other significant contacts would include:

O···H/H···O: Representing the N-H···O or C-H···O hydrogen bonds. iucr.orgnih.gov

N···H/H···N: Indicating N-H···N hydrogen bonds. nih.gov

C···H/H···C: Corresponding to C-H···π interactions. iucr.org

Studies on related pyrazoles show that H···H contacts can contribute over 40% to the Hirshfeld surface, with O···H/H···O and N···H/H···N contacts making up significant portions as well, confirming the importance of hydrogen bonding in the crystal packing. nih.goviucr.orgnih.gov

Table 3: Anticipated Hirshfeld Surface Contact Contributions for this compound

| Contact Type | Estimated Contribution (%) | Interaction Represented |

|---|---|---|

| H···H | ~40-50% | General van der Waals forces |

| O···H/H···O | ~15-25% | N-H···O and C-H···O hydrogen bonds |

| N···H/H···N | ~10-20% | N-H···N hydrogen bonds |

| C···H/H···C | ~10-15% | C-H···π interactions |

Based on the provided search results, there is a significant lack of specific computational and theoretical investigation data for the exact compound This compound . The search results yield information on a variety of other pyrazole derivatives, outlining the types of computational studies that are commonly performed on this class of compounds.

Methodologies such as Density Functional Theory (DFT) for geometry optimization, Natural Bond Orbital (NBO) analysis, and the prediction of spectroscopic parameters are frequently applied to pyrazole structures. nih.govnih.govresearchgate.net Similarly, studies on related compounds explore intermolecular interactions and molecular properties. cardiff.ac.uknih.gov

However, detailed research findings, specific data tables for optimized geometries, electronic structure, spectroscopic parameters, vibrational analysis, or molecular dynamics simulations directly pertaining to this compound are not present in the search results. The available information discusses compounds such as:

5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (B92270) nih.govrsc.org

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone researchgate.netconicet.gov.ar

3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide cardiff.ac.uk

(E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole derpharmachemica.com

5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile researchgate.netdntb.gov.uadntb.gov.ua

Without specific studies on this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and includes the required data tables. Fulfilling the request would necessitate fabricating data, which is not permissible.

Computational and Theoretical Investigations of 5 Methoxy 3,4 Dimethyl 1h Pyrazole

Investigations into Non-linear Optical (NLO) Properties and Hyperpolarizability

While direct computational studies specifically targeting the non-linear optical (NLO) properties of 5-Methoxy-3,4-dimethyl-1H-pyrazole are not extensively documented in publicly available literature, a significant body of research exists on the NLO properties of other pyrazole (B372694) derivatives. These studies, employing computational methods like Density Functional Theory (DFT), provide a framework for understanding how the structural and electronic characteristics of the pyrazole ring system, and the nature of its substituents, influence its hyperpolarizability and potential for NLO applications. eurjchem.comnih.gov

The NLO response of a molecule is determined by its behavior in the presence of an applied electric field, which can be described by its polarizability (α) and hyperpolarizability (β and γ). eurjchem.com In particular, the first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response, which is crucial for applications such as second-harmonic generation. Computational chemistry has proven to be a valuable tool for predicting these properties, offering insights that can guide the synthesis of new materials. researchgate.netfrontiersin.org

Research into various pyrazole derivatives has consistently shown that their NLO properties are highly tunable through synthetic modifications. The introduction of electron-donating and electron-withdrawing groups at different positions on the pyrazole ring can significantly enhance the molecular hyperpolarizability. eurjchem.comresearchgate.net This is a common strategy in the design of NLO materials, as it can lead to a large intramolecular charge transfer (ICT) from the donor to the acceptor, which is a major contributor to the NLO response.

For instance, studies on pyrazoline derivatives have demonstrated that compounds with highly polar end-groups exhibit large dipole moments, which positively impacts their NLO properties. researchgate.net In one study, a pyrazoline derivative, P3 , showed the highest nonlinearity with a total dipole moment (μ_tot) of 19.4 D, a mean polarizability (<α>) of 1.78 × 10⁻²² a.u., a first hyperpolarizability (β_tot) of 2.57 × 10⁻²⁷ a.u., and a second hyperpolarizability (γ_tot) of 3.13 × 10⁻³² a.u. researchgate.net These findings highlight the potential of the pyrazole scaffold for developing efficient NLO materials.

The following table summarizes the calculated NLO properties for a series of pyrazoline derivatives from a computational study, illustrating the effect of different substituents on the hyperpolarizability.

| Compound | Dipole Moment (μ_tot) (D) | Mean Polarizability (<α>) (x 10⁻²² a.u.) | First Hyperpolarizability (β_tot) (x 10⁻²⁷ a.u.) | Second Hyperpolarizability (γ_tot) (x 10⁻³² a.u.) |

| PR | - | - | - | - |

| P1 | - | - | - | - |

| P2 | - | - | - | - |

| P3 | 19.4 | 1.78 | 2.57 | 3.13 |

| P4 | - | - | - | - |

| P5 | - | - | - | - |

| P6 | - | - | - | - |

| P7 | - | - | - | - |

| Data for PR and P1-P7 other than P3 were not explicitly provided in the source. |

In the case of this compound, the methoxy (B1213986) group (-OCH₃) at the 5-position is a well-known electron-donating group due to the lone pairs on the oxygen atom. The methyl groups (-CH₃) at the 3 and 4-positions are weakly electron-donating. The presence of the electron-donating methoxy group, in particular, can be expected to influence the electronic distribution within the pyrazole ring and potentially contribute to a non-zero hyperpolarizability.

Theoretical studies on other heterocyclic systems have shown that the strategic placement of donor and acceptor groups is critical. rsc.org For this compound, while it lacks a strong electron-withdrawing group to create a classic push-pull system, the inherent asymmetry and the presence of the methoxy group could still lead to modest NLO properties.

Further computational investigations, such as DFT calculations at a suitable level of theory (e.g., B3LYP with a 6-311G(d,p) basis set), would be necessary to quantify the dipole moment, polarizability, and first-order hyperpolarizability of this compound. eurjchem.com Such studies would involve optimizing the molecular geometry and then calculating the electronic properties in the presence of an electric field. The results of these calculations could then be compared with known NLO materials like urea (B33335) or p-nitroaniline to assess its potential. researchgate.net

The table below presents a hypothetical comparison of the kind of data that would be generated from such a computational study, alongside the known values for the reference compound urea.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| This compound | To be determined | To be determined | To be determined |

| Urea | 1.37 | ~33 | ~48 |

| The values for this compound are hypothetical and would require specific computational analysis. |

Chemical Reactivity and Derivatization Strategies of 5 Methoxy 3,4 Dimethyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, making it amenable to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. The methoxy (B1213986) group at C5 and the methyl groups at C3 and C4 are all electron-donating, which generally activates the ring towards electrophiles. However, the only unsubstituted position on the pyrazole ring is N1, which is the primary site for electrophilic attack. Halogenation and nitration are common electrophilic substitution reactions for pyrazole derivatives. For instance, halogenation of pyrazoles typically occurs at the C4 position if it is unsubstituted. researchgate.net However, in 5-methoxy-3,4-dimethyl-1H-pyrazole, this position is already occupied. Therefore, electrophilic attack would be directed to the nitrogen atoms.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the pyrazole ring itself are less common unless an activating group, such as a good leaving group, is present. However, the methoxy group at the C5 position can potentially be a site for nucleophilic substitution. While the methoxy group is not an exceptionally good leaving group, under harsh conditions or with specific reagents, it could be displaced by a strong nucleophile. For example, a study on 5-methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e] researchgate.netnih.govmocedes.orgtriazine demonstrated a nucleophilic substitution where the methoxy group was displaced. researchgate.net This suggests that similar reactivity could be possible for this compound under appropriate conditions.

Alkylation and Acylation of the Pyrazole Nitrogen and Carbon Atoms

The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated or acylated. In an unsymmetrically substituted pyrazole like this compound, a mixture of N1 and N2 substituted products can be expected. The regioselectivity of these reactions can be influenced by the nature of the alkylating or acylating agent, the base used, and the reaction conditions. acs.orgresearchgate.net For instance, the use of sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to significantly improve the selectivity of N-alkylation in pyrazoles. acs.org

While the carbon atoms of the pyrazole ring are generally less nucleophilic than the nitrogens, C-alkylation or C-acylation can occur under specific conditions, often involving organometallic reagents or the generation of a carbanion on the ring.

Transformations Involving the Methoxy Substituent

The methoxy group at the C5 position is a key functional handle for derivatization. One of the most common transformations is demethylation to yield the corresponding 5-hydroxypyrazole or pyrazol-5-one tautomer. This can be achieved using various reagents, such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr3). The resulting hydroxyl group can then be further functionalized, for example, through etherification or esterification.

Reactivity of the Methyl Groups for Further Functionalization

The methyl groups at the C3 and C4 positions, while generally less reactive than the other functional groups, can be functionalized under certain conditions. Radical halogenation, for instance, could introduce a halogen atom onto one of the methyl groups, which can then serve as a leaving group for subsequent nucleophilic substitution reactions. This would allow for the introduction of a wide variety of functional groups at these positions. Additionally, oxidation of the methyl groups could lead to the formation of carboxylic acids or aldehydes, providing further opportunities for derivatization.

Synthesis of Complex Pyrazole-Fused Heterocyclic Systems

The reactive sites on this compound make it a valuable precursor for the synthesis of more complex heterocyclic systems. researchgate.net By introducing appropriate functional groups through the reactions described above, intramolecular cyclization reactions can be designed to form fused ring systems. For example, if a carboxylic acid and an amino group were introduced at adjacent positions, they could be condensed to form a fused pyridinone ring. The synthesis of pyrazole-fused heterocycles is an active area of research due to the diverse biological activities exhibited by these compounds. researchgate.netnih.gov One example is the synthesis of 5-methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e] researchgate.netnih.govmocedes.orgtriazine. researchgate.net

Mechanistic Insights and Advanced Biological Applications of 5 Methoxy 3,4 Dimethyl 1h Pyrazole Derivatives

Enzyme Inhibition Mechanisms and Molecular Interactions

The biological efficacy of pyrazole (B372694) derivatives often stems from their ability to inhibit specific enzymes. A key mechanism of action for many herbicidal pyrazole compounds is the inhibition of protoporphyrinogen (B1215707) oxidase (Protox, EC 1.3.3.4), an important enzyme in the chlorophyll (B73375) biosynthesis pathway. researchgate.net Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane disruption and desiccation of susceptible weeds. researchgate.net

Another significant target for pyrazole derivatives is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.org These compounds mimic the natural substrate of the enzyme, leading to competitive inhibition. clockss.org The 4-benzoyl-1-methylpyrazole scaffold is a common feature in HPPD-inhibiting herbicides. clockss.org Some pyrazole derivatives act as pro-herbicides, being metabolically converted in the plant to the active 5-hydroxypyrazole form that inhibits HPPD. clockss.org

Furthermore, certain pyrazole derivatives have been identified as inhibitors of carbonic anhydrases (CAs), specifically human isoforms hCA I and hCA II. nih.gov Molecular docking studies have revealed that these compounds bind effectively within the active site of these enzymes. nih.gov The inhibitory activity is influenced by the specific substitutions on the pyrazole ring, which dictate the binding interactions. nih.gov

Ligand-Protein Binding Studies

The interaction between pyrazole derivatives and proteins is a critical aspect of their biological function. Molecular docking studies have been instrumental in elucidating these interactions. For instance, in the context of cancer research, pyrazole derivatives have been designed to target and bind to the ATP-binding site of epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a key feature for these inhibitors. nih.gov

Docking studies have also been employed to investigate the binding of pyrazole derivatives to other protein kinases, such as VEGFR-2, Aurora A, and CDK2. researchgate.net These studies have shown that the pyrazole derivatives can fit deeply within the binding pockets of these proteins, forming hydrogen bonds and exhibiting favorable binding energies, suggesting their potential as inhibitors. researchgate.net The specific substitutions on the pyrazole ring play a crucial role in determining the binding affinity and selectivity for different protein targets. researchgate.net

Modulation of Specific Cellular Pathways

The biological effects of 5-methoxy-3,4-dimethyl-1H-pyrazole derivatives extend to the modulation of specific cellular pathways. For example, certain pyrazole derivatives have been shown to induce a "triple response" in Arabidopsis seedlings, which is a characteristic effect of the plant hormone ethylene (B1197577). jst.go.jp This suggests that these compounds can interfere with ethylene signaling pathways, leading to changes in plant growth and development, such as exaggerated apical hook formation and reduced stem and root elongation. jst.go.jp

In the realm of cancer research, some 1H-pyrazolo[3,4-d]pyrimidine derivatives have been found to induce apoptosis (programmed cell death) in cancer cells. nih.gov Flow cytometry analysis has shown that these compounds can arrest the cell cycle at the S and G2/M phases, leading to an increase in the BAX/Bcl-2 ratio, which is indicative of apoptosis induction. nih.gov

Applications in Agrochemical Research

Pyrazole derivatives have significant applications in the agrochemical industry, primarily as herbicides and, to a lesser extent, as plant growth regulators. clockss.orgmdpi.com

Development as Herbicides and Pesticides

A significant body of research has focused on the synthesis and herbicidal activity of various pyrazole derivatives. researchgate.netmdpi.comnih.gov As mentioned earlier, their primary modes of action include the inhibition of Protoporphyrinogen Oxidase (PPO) and 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netclockss.org

Several commercial herbicides are based on the pyrazole scaffold, including pyrazolate, pyrazoxyfen, and benzofenap. mdpi.com Research continues to explore novel pyrazole derivatives with improved herbicidal efficacy and crop selectivity. For instance, certain 5-arylmethoxy phenylpyrazole derivatives have shown promising herbicidal activity against broadleaf weeds in rice fields. researchgate.net Similarly, some 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles have demonstrated excellent post-emergence herbicidal effects against specific grass weeds. mdpi.comnih.gov

The nitrification inhibitor 3,4-dimethyl-1H-pyrazole (3,4-DMP) is a pesticide used to reduce the production of nitrogenous greenhouse gases in soils from fertilizer application. nih.gov

Table 1: Examples of Herbicidal Pyrazole Derivatives and Their Activity

| Compound Name | Target Weed(s) | Observed Effect | Reference |

| 4-cholro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-l-methyl-5- trifluoromethyl)-1H-pyrazole | Abutilon | 95% inhibition at 9.375 g•hm-2 | researchgate.net |

| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Digitaria sanguinalis L. | Excellent post-emergence herbicidal effect at 750 g a.i. ha−1 | mdpi.comnih.gov |

| 3-(2-carbomethoxyphenyl)-5-(4-chlorophenyl)pyrazole | Annual weeds in cabbage fields | Prevents weed growth while cabbage grows well | google.com |

Plant Growth Regulation Activities

Beyond their herbicidal properties, some pyrazole derivatives have been investigated for their potential as plant growth regulators. google.com For example, certain substituted pyrazole compounds have been found to retard vegetative growth and prevent flowering and seed set in various plants. google.com This can be advantageous in managing roadside vegetation or in agricultural settings to promote the development of desired plant parts, such as cotton bolls, leading to an earlier and higher-quality yield. google.com

Furthermore, the ability of some pyrazole derivatives to induce ethylene-like responses in plants opens up possibilities for their use in modulating various developmental processes, such as fruit ripening and senescence. jst.go.jp The nitrification inhibitor 3,4-dimethylpyrazole phosphate (B84403) (DMPP) has been studied for its effects on plant uptake and translocation. nih.gov

Applications in Material Science

The unique photophysical properties of pyrazole derivatives have led to their exploration in the field of material science, particularly in the development of organic electronic devices. Trifluoromethyl substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and characterized for their potential in photovoltaic and electroluminescent applications. mdpi.com

These compounds can exhibit fluorescence emissions, with the nature of the emission (e.g., photoinduced charge transfer or π,π*-type emission) being tunable by modifying the substituents on the pyrazole core. mdpi.com They have been used as emitters in organic light-emitting diodes (OLEDs), producing bluish-green light. mdpi.com Additionally, they have been incorporated into the active layer of bulk heterojunction (BHJ) organic solar cells. mdpi.comresearchgate.net The performance of these devices is influenced by the specific pyrazole derivative used and the thickness of the active layer. mdpi.comresearchgate.net The low production costs and the ease of structural modification of these organic materials make them attractive alternatives to traditional inorganic materials in electronic applications. researchgate.net

Organic Electronics and Photonic Devices

While direct research on this compound for organic electronics and photonics is not extensively documented, the broader class of pyrazole and pyrazoline derivatives has shown significant promise in these fields. The functionalization of the pyrazole ring system can lead to compounds with substantial nonlinear optical (NLO) responses, which are crucial for applications in optical switching, data storage, and communications. nih.govbohrium.com

For instance, studies on specifically designed pyrazoline derivatives reveal their potential. The compound 5‐(3,4-Dimethoxy‐phenyl)‐3‐(2,5‐dimethyl‐thiophene‐3‐yl),‐4,5‐dihydro‐pyrazole‐1‐carbothioic acid amide (DDPA), demonstrated significant third-order NLO properties. bohrium.com Such characteristics are indicative of a material's ability to alter its optical properties under the influence of intense light, a key requirement for photonic devices. bohrium.com The investigation of these compounds using techniques like the Z-scan method allows for the quantification of their nonlinear absorption and refraction, confirming their suitability for these advanced applications. bohrium.com The promising NLO properties of these related structures suggest that targeted synthesis of this compound derivatives could yield materials with valuable photonic characteristics. nih.govbohrium.com

Development of Novel Materials with Specific Electronic or Optical Properties

The development of novel materials from pyrazole-based compounds is an active area of research, particularly for applications requiring specific optical properties. The synthesis strategy often focuses on creating molecules with enhanced charge-transfer capabilities, which is fundamental to achieving a high NLO response. nih.gov

A study on the pyrazoline derivative DDPA provides a template for how such materials are characterized. bohrium.com The analysis includes UV-Vis absorption and emission spectroscopy to determine linear optical properties like the optical band gap, refractive index, and absorption coefficient. bohrium.com Advanced characterization then probes the third-order nonlinear optical properties, including the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and third-order nonlinear susceptibility (χ⁽³⁾). bohrium.com For the DDPA compound, these values were found to be in the orders of 10⁻⁷ cm²/W, 10⁻³ cm/W, and 10⁻⁶ esu, respectively, identifying it as a candidate for optical limiting and data storage applications. bohrium.com This research underscores the principle that modifying the pyrazole core and its substituents allows for the fine-tuning of electronic and optical properties to create materials tailored for specific technological needs. bohrium.com

Illustrative Nonlinear Optical Properties of a Pyrazoline Derivative (DDPA)

Data from a study on a related pyrazoline derivative, 5‐(3,4-Dimethoxy‐phenyl)‐3‐(2,5‐dimethyl‐thiophene‐3‐yl),‐4,5‐dihydro‐pyrazole‐1‐carbothioic acid amide (DDPA), demonstrating the types of optical properties investigated for this class of compounds. bohrium.com

| Property | Symbol | Order of Magnitude | Potential Application |

|---|---|---|---|

| Nonlinear Absorption Coefficient | β | 10⁻³ cm/W | Optical Limiting |

| Nonlinear Refractive Index | n₂ | 10⁻⁷ cm²/W | Optical Switching |

| Third-Order NLO Susceptibility | χ⁽³⁾ | 10⁻⁶ esu | Optical Data Storage, Optical Communication |

| Second-Order Hyperpolarizability | γ | 10⁻²⁶ esu | Molecular-level Optical Nonlinearity |

Utility as Tool Compounds in Biochemical Research

Pyrazole derivatives are widely utilized as tool compounds in biochemical research to probe biological pathways and validate potential drug targets. Their versatility allows them to be designed as inhibitors for various enzymes, such as kinases and phosphodiesterases. researchgate.netresearchgate.net

In one study, a series of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives were synthesized and evaluated for their ability to inhibit tumor cell growth. nih.gov The most active of these, compound 5b , was identified as a novel tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM. nih.gov Such compounds are invaluable research tools for studying the cytoskeleton's role in cell division and are precursors for developing anticancer agents. The study found that these pyrazole derivatives were generally more potent than the corresponding benzofuropyrazole derivatives they were synthesized alongside. nih.gov

Tumor Cell Growth Inhibitory Activity (GI₅₀) of Selected Pyrazole Derivatives

The GI₅₀ value represents the concentration of the compound that causes 50% inhibition of cell growth. Data highlights the potency of methoxy-substituted pyrazole derivatives against various cancer cell lines. nih.gov

| Compound | K562 (Leukemia) GI₅₀ (μM) | MCF-7 (Breast) GI₅₀ (μM) | A549 (Lung) GI₅₀ (μM) |

|---|---|---|---|

| 5a | 0.26 | >100 | 0.19 |

| 5b | 0.021 | 8.19 | 0.69 |

| 5e | 0.045 | 6.25 | 1.12 |

Furthermore, molecular docking studies are frequently employed to screen pyrazole derivatives as potential inhibitors of protein kinases, which are critical targets in cancer research. researchgate.net A screening of various pyrazole derivatives against receptor tyrosine kinases (VEGFR-2) and protein kinases (Aurora A, CDK2) identified several compounds with high binding affinities. researchgate.net For example, derivative 2b showed a minimum binding energy of -10.35 kJ/mol with the CDK2 protein target. researchgate.net These computational studies serve as a crucial first step, guiding the synthesis of more potent and selective inhibitors for biochemical assays. researchgate.net

In another example, 3,5-dimethylpyrazole (B48361) derivatives were designed as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways. researchgate.net Research showed that adding a methoxy (B1213986) group to a phenyl ring substituent on the pyrazole core was beneficial for enhancing inhibitory activity against PDE4B. researchgate.net This highlights how specific substitutions on the pyrazole framework can be used to fine-tune the biological activity of these tool compounds. researchgate.net

Structure Activity Relationship Sar Studies of 5 Methoxy 3,4 Dimethyl 1h Pyrazole and Its Analogues

Influence of Methoxy (B1213986) Group Position and Nature on Activity

The methoxy group (-OCH₃) is a common substituent in biologically active molecules due to its ability to influence both steric and electronic properties, as well as its potential for hydrogen bonding. In pyrazole (B372694) derivatives, the position and nature of the methoxy group can significantly impact activity.

Research on various pyrazole-based compounds has shown that a methoxy group, particularly a 4-methoxyphenyl (B3050149) substituent, can be favorable for certain biological activities. The electron-donating nature of this group may facilitate specific interactions within a biological target and promote internal charge transfer phenomena. mdpi.com For instance, in a series of pyrazole derivatives designed as potential anti-inflammatory agents, the presence of an electron-donating methoxy group at the para-position of a phenyl ring attached to the pyrazole core was found to exhibit higher activity compared to other substitution patterns. mdpi.com

Furthermore, the replacement of the methoxy group with bioisosteres (substituents with similar physical or chemical properties) is a common strategy in drug design. For example, replacing a methoxy group with a trihalogenated methoxy group has been shown to allow the substituent to occupy specific pockets in a protein target, thereby enhancing inhibitory activity. nih.gov

Table 1: Influence of Methoxy Group Analogs on Biological Activity

| Analog | Substituent at Position 5 | Observed Effect on Activity (Example) | Reference |

|---|---|---|---|

| 5-Methoxy-3,4-dimethyl-1H-pyrazole | -OCH₃ | Influences electronic properties and potential for H-bonding. | mdpi.commdpi.com |

| Analog with -OCF₃ | -OCF₃ | May occupy specific hydrophobic pockets in a protein target. | nih.gov |

| Analog with -OH | -OH | Can act as a hydrogen bond donor and acceptor. Often requires a deprotection step in synthesis. | nih.gov |

| Analog with -SCH₃ | -SCH₃ | Alters electronic and steric properties compared to -OCH₃. | researchgate.net |

Effects of Methyl Group Substitution Patterns on Molecular Function

The presence of a methyl group on the pyrazole ring is notably important for the potency of certain kinase inhibitors. nih.gov The substitution pattern of methyl groups can dictate the molecule's interaction with its biological target. For instance, in a study of nitrification inhibitors, the compound 3,4-dimethylpyrazole phosphate (B84403) (DMPP) was effective, highlighting the specific arrangement of the two methyl groups. nih.gov

The acidity of methyl groups on a pyrazole ring can also be a factor, with the position influencing their reactivity. researchgate.net The methyl groups at C3 and C4 contribute to the lipophilicity of the molecule, which can be crucial for crossing biological membranes. Altering the position of these methyl groups, for example, to C3 and C5, would change the molecule's geometry and how it presents its other functional groups for interaction with a target. Studies on 3,5-dimethylpyrazole (B48361) derivatives have shown their utility in generating compounds with specific biological activities. jst.go.jpsigmaaldrich.com

Replacing one or both methyl groups with other alkyl groups or functional groups would be a key step in SAR studies. For example, replacing a methyl group with a trifluoromethyl group can significantly alter the electronic properties and metabolic stability of the compound. researchgate.net

Table 2: Effect of Methyl Group Variations on Pyrazole Analogues

| Compound/Analog | Methyl Group Positions | Potential Impact on Molecular Function | Reference |

|---|---|---|---|

| This compound | C3, C4 | Contributes to specific molecular shape and lipophilicity. | nih.gov |

| 3,5-dimethyl-1H-pyrazole analogue | C3, C5 | Alters molecular symmetry and steric profile compared to 3,4-disubstitution. | jst.go.jp |

| C3-methyl, C4-ethyl analogue | C3 (methyl), C4 (ethyl) | Increases lipophilicity and steric bulk at the C4 position. | researchgate.net |

| C3-trifluoromethyl, C4-methyl analogue | C3 (trifluoromethyl), C4 (methyl) | Modifies electronic properties at C3, potentially affecting pKa and metabolic stability. | researchgate.net |

Systematic Variations in Substituent Identity and their Biological Impact

A cornerstone of SAR studies is the systematic variation of substituents on the heterocyclic core to map out the chemical space that leads to desired biological activity. For the this compound scaffold, this would involve modifying the substituents at the N1, C3, C4, and C5 positions.

Systematic studies on pyrazole derivatives have revealed several key principles:

N1-Substitution : The N1 position of the pyrazole ring is often a key point for modification. Introducing different groups at this position can significantly alter the compound's properties. For example, N-aryl substitutions have been accomplished via Chan-Lam coupling, and the nature of the aryl group can impact inhibitory activities. nih.gov In some cases, N-substitution with lipophilic moieties can lead to a decrease in activity against certain enzymes. nih.gov

C3 and C5-Substitutions : These positions are often targeted for introducing diversity. In some kinase inhibitors, substitution at the C3 position was important for selectivity. nih.gov The introduction of bulky groups can either be beneficial or detrimental depending on the topology of the target's binding site.

C4-Substitution : The C4 position is known for being susceptible to electrophilic substitution. mdpi.com Introducing substituents here can influence the electronic nature of the ring and provide additional interaction points with a biological target.

The biological impact of these variations is diverse. For example, in the development of anti-inflammatory agents, the introduction of a sulfonamide group can be crucial for activity. tandfonline.com In other cases, the introduction of acidic moieties has been shown to have a significant impact on inhibitory activities. nih.gov

Table 3: Biological Impact of Systematic Substituent Variations on Pyrazole Cores

| Position of Variation | Type of Substituent | Example of Biological Impact | Reference |

|---|---|---|---|

| N1 | Aryl groups | Can modulate inhibitory activity and pharmacokinetic properties. | nih.gov |

| N1 | Alkyl groups | Can influence lipophilicity and steric interactions. | nih.gov |

| C3 | Heterocyclic rings | Can be critical for selectivity against different biological targets. | nih.gov |

| C4 | Halogens | Alters electronic properties and can form halogen bonds with the target. | mdpi.com |

| C5 | Carboxylic acid bioisosteres | Can improve activity against certain enzymes. | nih.gov |

Computational Approaches to SAR (e.g., Molecular Docking, QSAR)

Computational chemistry has become an indispensable tool for understanding and predicting the SAR of pyrazole derivatives. eurasianjournals.com These methods provide insights into the molecular interactions that are often difficult to obtain through experimental methods alone.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov For pyrazole derivatives, docking studies have been used to:

Predict the binding modes of inhibitors within the active site of enzymes like Aurora-A kinase and α-glucosidase. nih.govnih.gov

Identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for inhibitory activity. nih.gov

Rationalize the observed SAR and guide the design of new, more potent analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govnih.gov QSAR studies on pyrazole derivatives have involved:

Using various molecular descriptors (e.g., physicochemical, topological) to build predictive models for activities like cyclooxygenase (COX) inhibition. researchgate.net

Investigating the influence of descriptors such as molar refractivity and partial charge on biological potency. researchgate.net

Validating the predictive power of the models through techniques like cross-validation and external test sets. nih.govnih.gov

These computational approaches, often used in conjunction, accelerate the drug discovery process by allowing for the virtual screening of large libraries of compounds and prioritizing the most promising candidates for synthesis and biological testing. researchgate.netnih.govberkeley.edu

Table 4: Application of Computational Approaches in Pyrazole SAR

| Computational Method | Application in Pyrazole Research | Key Findings/Insights | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding mode of pyrazole inhibitors in enzymes. | Identified key hydrogen bonding and hydrophobic interactions. | nih.govnih.gov |

| QSAR | Modeling the COX-2 inhibitory activity of diaryl pyrazoles. | Found correlations between activity and descriptors like molar refractivity and Balaban J index. | researchgate.net |

| DFT Calculations | Investigating the electronic properties and reactivity of pyrazoles. | Provided insights into molecular geometry and charge distribution. | nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Assessing the stability of pyrazole-protein complexes over time. | Confirmed the stability of binding modes predicted by docking. | tandfonline.comresearchgate.net |

Rational Design Principles for Enhancing Specific Molecular Properties

The insights gained from SAR and computational studies form the basis for the rational design of new pyrazole derivatives with enhanced properties. nih.govnih.gov This approach moves away from random screening towards a more targeted and efficient discovery of new molecules.

Key principles in the rational design of pyrazole analogues include:

Scaffold Hopping and Decoration : Starting with a known active pyrazole scaffold, new analogues can be designed by either replacing the core with a similar one (scaffold hopping) or by adding new functional groups at various positions (decoration). nih.gov

Bioisosteric Replacement : Replacing functional groups with their bioisosteres to improve potency, selectivity, or pharmacokinetic properties. For example, replacing a metabolically liable methyl group with a trifluoromethyl group.

Structure-Based Design : Utilizing the 3D structure of the biological target, obtained from methods like X-ray crystallography, to design molecules that fit perfectly into the binding site and form optimal interactions. researchgate.net

Fragment-Based Drug Discovery : Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The pyrazole ring itself can be considered a valuable fragment in this approach. nih.gov

The integration of combinatorial chemistry, where large libraries of compounds are synthesized, with computational screening and rational design principles has proven to be a powerful strategy for accelerating the discovery of novel therapeutic agents. nih.govberkeley.edu This integrated approach allows for the efficient exploration of chemical space and the rapid optimization of lead compounds.

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of pyrazole (B372694) derivatives, including 5-Methoxy-3,4-dimethyl-1H-pyrazole, has traditionally relied on methods like the cyclocondensation of hydrazines with 1,3-difunctional compounds. mdpi.com However, the future of its synthesis lies in the development of more efficient, sustainable, and versatile methodologies.

Modern approaches are increasingly focusing on green chemistry principles to minimize environmental impact. ijrpr.comresearchgate.net This includes the use of nano-ZnO catalysts, microwave-assisted synthesis, and solvent-free techniques, which have shown promise in producing pyrazole derivatives efficiently. mdpi.comresearchgate.net Future research will likely concentrate on discovering and optimizing new catalytic systems. This could involve exploring novel metal-based catalysts or even metal-free catalytic systems to improve reaction rates, yields, and regioselectivity. The development of one-pot synthesis protocols, where multiple reaction steps are combined without isolating intermediates, will also be a key area of focus, streamlining the production of complex pyrazole structures. mdpi.com

| Synthetic Approach | Advantages | Potential for this compound |

| Nano-catalysis | High efficiency, recyclability, environmentally friendly. mdpi.com | Could offer a more sustainable and cost-effective synthesis route. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. researchgate.net | Potential to significantly shorten the time required for its production. |

| One-Pot Synthesis | Reduced waste, time, and resource savings. mdpi.com | Could simplify the synthetic pathway, making it more attractive for large-scale production. |

Integration of Artificial Intelligence and Machine Learning in Pyrazole Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new molecules. youtube.com For pyrazole derivatives, these computational tools can accelerate the discovery of compounds with desired properties.

By analyzing vast datasets of known pyrazole compounds and their biological activities, ML algorithms can build predictive models. researchgate.net These models, often based on Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) principles, can identify key molecular features that influence a compound's function. researchgate.netresearchgate.net This allows researchers to virtually screen vast libraries of potential pyrazole derivatives, including variations of this compound, to identify candidates with high potential for specific applications, be it in medicine or materials science. youtube.comresearchgate.net Generative AI models can even propose entirely new molecular structures with optimized properties, complete with a synthesis recipe, thereby merging the design and synthesis planning stages. youtube.com

Investigation of New Biological Targets and Mechanisms of Action

Pyrazole-containing compounds are a cornerstone in medicinal chemistry, with numerous approved drugs for a wide range of diseases. nih.govrsc.org The pyrazole scaffold is known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. researchgate.netnih.gov